Dehydrobruceantol
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Overview
Description
Dehydrobruceantol is a naturally occurring compound found in the Brucea genus, particularly in Brucea javanica. This compound belongs to the class of quassinoids, which are known for their bitter taste and various biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-cancer, anti-malarial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dehydrobruceantol involves several steps, starting from simpler quassinoid precursors. The process typically includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from Brucea javanica seeds, followed by purification processes such as chromatography. Advances in biotechnological methods, including plant tissue culture and genetic engineering, are also being explored to enhance the yield and sustainability of production .
Chemical Reactions Analysis
Types of Reactions: Dehydrobruceantol undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized quassinoids.
Reduction: Formation of reduced derivatives with altered biological activities.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Dehydrobruceantol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quassinoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential as an anti-cancer, anti-malarial, and anti-inflammatory agent. Studies have shown its ability to inhibit the growth of cancer cells and parasites.
Industry: Utilized in the development of natural pesticides and other agrochemical products .
Mechanism of Action
The mechanism of action of dehydrobruceantol involves its interaction with various molecular targets and pathways:
Anti-cancer: Inhibits cell proliferation by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in cancer progression.
Anti-malarial: Interferes with the life cycle of the malaria parasite by disrupting its metabolic processes.
Anti-inflammatory: Modulates the production of inflammatory mediators and cytokines, reducing inflammation .
Comparison with Similar Compounds
Bruceantin: Another quassinoid with similar anti-cancer properties.
Quassin: Known for its bitter taste and insecticidal properties.
Eurycomanone: A quassinoid with anti-malarial and aphrodisiac effects.
Uniqueness: Dehydrobruceantol stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its unique structural features and diverse reactivity make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
53663-02-8 |
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Molecular Formula |
C28H34O12 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
methyl 11,15,16-trihydroxy-3-[2-(1-hydroxyethyl)-3-methylbut-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C28H34O12/c1-10(2)16(12(4)29)23(34)40-19-21-27-9-38-28(21,25(36)37-6)22(33)18(32)20(27)26(5)8-14(30)17(31)11(3)13(26)7-15(27)39-24(19)35/h8,12,15,18-22,29-30,32-33H,7,9H2,1-6H3 |
InChI Key |
CFHBLZPGWLLCCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C(=C(C)C)C(C)O)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Origin of Product |
United States |
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